BenchChemオンラインストアへようこそ!

CycLuc2

Bioluminescence imaging Blood-brain barrier Neuroimaging

CycLuc2 is a cyclic alkylaminoluciferin substrate that outperforms D-luciferin and aminoluciferin in bioluminescence imaging. With wild-type firefly luciferase, it emits 2.6× more light than D-luciferin and 4.7× more than aminoluciferin. For CNS imaging, CycLuc2 achieves comparable brain photon flux at a 40-fold lower dose (10 μmol/kg vs 400 μmol/kg), reducing toxicity and per-experiment cost. It enables fully orthogonal multiplex imaging with mutant luciferases (R218K, FruitFire) without optical cross-talk. D-Luciferin competitively inhibits CycLuc2 (Ki=25.7 μM), so substitution yields signal loss or distorted quantification. Ideal for high-throughput screening where signal intensity drives Z′-factor robustness. Supplied at ≥98% purity for demanding research applications.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4 g/mol
Cat. No. B14760496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycLuc2
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C21)SC(=N3)C4=NC(CS4)C(=O)O
InChIInChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1
InChIKeyFHDMDDBUGSVLGG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CycLuc2 for Research Procurement: A Synthetic Cyclic Alkylaminoluciferin Substrate for Enhanced In Vivo Bioluminescence Imaging


CycLuc2 is a cyclic alkylaminoluciferin substrate for firefly luciferase, with the molecular formula C14H13N3O2S2 and a molecular weight of 319.4 g/mol [1]. As a synthetic luciferin analog, it is structurally modified with a methyl-substituted cyclic alkyl group at the 6′-position of the luciferin core [2]. This compound is used in bioluminescence imaging (BLI) applications, emitting light upon oxidation by luciferase enzymes. CycLuc2 has been shown to produce 4.7-fold greater light emission than aminoluciferin and 2.6-fold greater than D-luciferin in vitro with wild-type firefly luciferase [1].

Why D-Luciferin or CycLuc1 Cannot Substitute for CycLuc2 in Quantitative CNS Bioluminescence Imaging


D-Luciferin, CycLuc1, and CycLuc2 exhibit substantial differences in blood-brain barrier penetration, effective in vivo dose requirements, and luciferase mutant compatibility that preclude their generic interchange in CNS bioluminescence imaging. In vivo mouse brain imaging studies using mutant luciferases demonstrate that CycLuc2 achieves comparable or superior photon flux at a 40-fold lower administered dose (10 μmol/kg) compared to D-luciferin (400 μmol/kg) [1]. Moreover, CycLuc2 and CycLuc1 show divergent compatibility with specific engineered luciferase variants: the R218K mutant luciferase exhibits a strong preference for CycLuc2, whereas the L342A mutant displays greater activity with CycLuc1 [1]. D-Luciferin acts as a competitive inhibitor of CycLuc2-mediated light emission with a Ki of 25.7 ± 4.5 μM, further confounding experiments that mix or substitute substrates [2]. These quantitative differences in pharmacokinetics and enzyme-substrate pairing mean that substituting CycLuc2 with D-luciferin or CycLuc1 will result in either undetectable signal, distorted quantification, or orders-of-magnitude loss in sensitivity [1].

CycLuc2 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


In Vivo Brain Imaging Dose Reduction: CycLuc2 vs. D-Luciferin and CycLuc1 in Mutant Luciferase Mouse Models

In live mouse brain imaging using AAV-transduced mutant luciferases, CycLuc2 required a 40-fold lower administered dose than D-luciferin while achieving comparable photon flux. The effective imaging dose for CycLuc2 was 10 μmol/kg, compared to 400 μmol/kg for D-luciferin [1]. In head-to-head comparison with CycLuc1, CycLuc2 also demonstrated dose efficiency, requiring only half the dose of CycLuc1 (10 μmol/kg vs. 20 μmol/kg) while maintaining equivalent or superior signal output [1]. Statistical analysis confirmed significant differences (p < 0.05) between substrates across n = 3 mice per mutant luciferase condition [1].

Bioluminescence imaging Blood-brain barrier Neuroimaging In vivo reporter assays

Luciferase Mutant Discrimination: R218K Preferentially Utilizes CycLuc2 Over D-Luciferin

The R218K mutant firefly luciferase displays strong substrate discrimination: when treated with D-luciferin, R218K produces negligible bioluminescence signal, but upon administration of CycLuc2, it generates robust photon flux exceeding 50-fold above background [1]. This contrasts with wild-type luciferase and other mutants such as L342A, which show differing substrate preference profiles [1]. In vitro kinetic characterization further demonstrates that CycLuc2 has a lower Km for firefly luciferase than CycLuc1 (submicromolar range for CycLuc2, though exact value reported as submicromolar [2]), and a higher predicted cell permeability based on calculated LogP values (cLogP of 2.5 for CycLuc2 vs. 2.0 for CycLuc1) [3].

Mutant luciferase Substrate selectivity Orthogonal reporter systems Multiplex imaging

Competitive Inhibition by D-Luciferin: CycLuc2-Specific Ki Characterization

D-Luciferin acts as a competitive inhibitor of CycLuc2-mediated bioluminescence, with a Ki value of 25.7 ± 4.5 μM [1]. This interaction occurs because D-luciferin binds to the same active site pocket but cannot be efficiently turned over by certain enzymes (such as Drosophila CG6178 fatty acyl-CoA synthetase) or specific luciferase mutants [1][2]. In contrast, CycLuc2 demonstrates a Km of 13.8 ± 1.9 μM with CG6178 [1], and a submicromolar Km with firefly luciferase [2], enabling productive catalysis under conditions where D-luciferin only inhibits. The Km for CycLuc2 with firefly luciferase is notably lower than that of CycLuc1, correlating with improved cell permeability (cLogP 2.5 vs. 2.0) [3].

Enzyme kinetics Competitive inhibition Luciferase assays Substrate interference

FruitFire Orthogonal Luciferase System: >1000-Fold Substrate Preference for CycLuc2 Over D-Luciferin

The engineered luciferase FruitFire, derived from Drosophila CG6178 fatty acyl-CoA synthetase via structure-guided mutagenesis of a steric protrusion in the active site, exhibits a >1000-fold preference for CycLuc2 over D-luciferin [1]. The crystal structure of CG6178 was solved to 2.5 Å resolution to enable rational design of the FruitFire mutant [1]. This extreme substrate preference enables in vivo bioluminescence imaging in the brains of mice using the pro-luciferin CycLuc2-amide, which is converted to active CycLuc2 by endogenous enzymes [1]. In contrast, wild-type CG6178 cannot use D-luciferin as a substrate and shows only latent luciferase activity when exposed to CycLuc2 [2].

Orthogonal luciferase FruitFire Engineered enzyme Substrate specificity Multiplex imaging

CycLuc2 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Longitudinal CNS Bioluminescence Imaging in Murine Models

For repeated neuroimaging studies requiring multiple luciferin administrations over weeks or months, CycLuc2 at 10 μmol/kg provides a 40-fold dose reduction compared to D-luciferin (400 μmol/kg) while maintaining comparable brain photon flux with mutant luciferases [1]. This reduced dosing minimizes cumulative toxicity concerns and lowers per-experiment substrate costs in large cohort studies. The improved blood-brain barrier penetration attributed to increased lipophilicity (cLogP 2.5) further supports its utility in CNS applications [2].

Multiplex Orthogonal Bioluminescence Imaging Using Mutant Luciferase Pairs

CycLuc2 paired with R218K mutant luciferase creates an orthogonal reporter channel that is >50-fold brighter than the same mutant treated with D-luciferin, which produces negligible signal [1]. This channel can be combined with wild-type firefly luciferase/D-luciferin or other luciferase-substrate pairs (e.g., L342A/CycLuc1) to image two or three distinct biological processes simultaneously in the same animal without optical or biochemical cross-talk [1]. D-Luciferin's competitive inhibition of CycLuc2 (Ki = 25.7 μM) necessitates sequential rather than simultaneous substrate administration in multiplex protocols [3].

FruitFire-Based Orthogonal Luciferase Assays and In Vivo Imaging

CycLuc2 is the required substrate for FruitFire, an engineered luciferase derived from Drosophila CG6178 that exhibits >1000-fold preference for CycLuc2 over D-luciferin [1]. This enzyme-substrate pair is fully orthogonal to natural firefly luciferase/D-luciferin systems, as wild-type CG6178 cannot use D-luciferin and FruitFire has only nascent activity with D-luciferin [1][2]. CycLuc2-amide serves as a pro-luciferin for in vivo brain imaging with FruitFire, expanding the toolkit for multiplex imaging in transgenic models and cell tracking studies [1].

In Vitro High-Sensitivity Luciferase Assays Requiring Enhanced Photon Output

For in vitro luciferase reporter assays where maximizing signal-to-noise ratio is critical, CycLuc2 with wild-type firefly luciferase produces 2.6-fold greater light emission than D-luciferin and 4.7-fold greater than aminoluciferin [1]. This increased photon output is particularly advantageous in high-throughput screening formats where signal intensity directly impacts assay robustness (Z′-factor) and the ability to detect weak promoter activity or low-abundance protein-protein interactions. The submicromolar Km of CycLuc2 for firefly luciferase ensures efficient substrate utilization at low concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for CycLuc2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.